Cas no 2138377-87-2 (methyl 6-aminopyridine-2-carboxylate hydrochloride)
methyl 6-aminopyridine-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 6-aminopyridine-2-carboxylate hydrochloride
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methyl 6-aminopyridine-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX56106-2.5g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 94% | 2.5g |
$57.00 | 2024-04-20 | |
| A2B Chem LLC | AX56106-5g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 94% | 5g |
$58.00 | 2024-04-20 | |
| A2B Chem LLC | AX56106-10g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 94% | 10g |
$61.00 | 2024-04-20 | |
| A2B Chem LLC | AX56106-1g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 94% | 1g |
$55.00 | 2024-04-20 | |
| Enamine | EN300-751120-0.05g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 95.0% | 0.05g |
$19.0 | 2025-03-10 | |
| Enamine | EN300-751120-0.1g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 95.0% | 0.1g |
$19.0 | 2025-03-10 | |
| Enamine | EN300-751120-0.25g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 95.0% | 0.25g |
$19.0 | 2025-03-10 | |
| Enamine | EN300-751120-0.5g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 95.0% | 0.5g |
$19.0 | 2025-03-10 | |
| Enamine | EN300-751120-1.0g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 95.0% | 1.0g |
$19.0 | 2025-03-10 | |
| Enamine | EN300-751120-2.5g |
methyl 6-aminopyridine-2-carboxylate hydrochloride |
2138377-87-2 | 95.0% | 2.5g |
$20.0 | 2025-03-10 |
methyl 6-aminopyridine-2-carboxylate hydrochloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on methyl 6-aminopyridine-2-carboxylate hydrochloride
Methyl 6-aminopyridine-2-carboxylate hydrochloride (CAS No. 2138377-87-2): A Comprehensive Overview
Methyl 6-aminopyridine-2-carboxylate hydrochloride (CAS No. 2138377-87-2) is a significant compound in the realm of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The 6-amino and 2-carboxylate functional groups contribute to its versatility, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The chemical formula of methyl 6-aminopyridine-2-carboxylate hydrochloride can be represented as C₇H₈N₂O₃·HCl. This structure underscores its complexity and the potential for diverse chemical interactions. The presence of both amino and carboxylate groups allows for various modifications and functionalizations, which are crucial in the design of novel pharmaceutical agents. In recent years, there has been a growing interest in pyridine derivatives due to their role as key motifs in many bioactive molecules.
One of the most compelling aspects of methyl 6-aminopyridine-2-carboxylate hydrochloride is its utility in the synthesis of more complex molecules. Researchers have leveraged this compound to develop new analogs with enhanced pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit promising activities as kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The ability to modify the core pyridine scaffold while retaining the essential functional groups makes it an attractive scaffold for medicinal chemists.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for industrial applications and biological studies. This improved solubility is particularly important for pharmaceutical formulations, where bioavailability is a key consideration. Furthermore, the stability under various conditions ensures that the compound can be stored and handled with ease, reducing the likelihood of degradation during storage or transportation.
In recent academic research, methyl 6-aminopyridine-2-carboxylate hydrochloride has been investigated for its potential role in addressing neurological disorders. Pyridine-based compounds have shown promise in modulating neurotransmitter systems, which are often dysregulated in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that certain derivatives of this compound can interact with specific receptors in the brain, potentially leading to novel therapeutic strategies. These findings highlight the importance of continued research into this class of compounds.
The synthesis of methyl 6-aminopyridine-2-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. The development of efficient synthetic routes is essential for large-scale production and cost-effective utilization in pharmaceutical applications.
The safety profile of methyl 6-aminopyridine-2-carboxylate hydrochloride is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have demonstrated that the compound is well-tolerated at moderate doses but may exhibit some toxicity at higher concentrations. Understanding these safety parameters is crucial for determining appropriate dosages and minimizing potential risks associated with its use.
The future prospects for methyl 6-aminopyridine-2-carboxylate hydrochloride are promising, with ongoing research aimed at uncovering new applications and optimizing its properties. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by enabling faster screening of potential derivatives and predicting their biological activities. This interdisciplinary approach holds great promise for accelerating drug discovery efforts.
In conclusion, methyl 6-aminopyridine-2-carboxylate hydrochloride (CAS No. 2138377-87-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its favorable physicochemical properties, make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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